[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE
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Overview
Description
[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE is a complex organic compound that features both oxazole and methoxyphenyl functional groups
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide spectrum of biological targets . These targets often impart preferential specificities in their biological responses .
Mode of Action
Oxazole derivatives typically interact with their targets through various mechanisms, depending on the substitution pattern in the oxazole derivatives . The interaction with the targets often results in changes that lead to the compound’s biological activity .
Biochemical Pathways
Oxazole derivatives have been known to affect various biochemical pathways, leading to a wide range of biological activities such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
The result of the action of oxazole derivatives can vary widely, depending on the specific biological activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the carbamoyl and methoxyphenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled pH and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.
Scientific Research Applications
[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
- N-{(2S,3R)-2-({(3,5-Dimethyl-1,2-oxazol-4-yl)carbamoylamino}methyl)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl}cyclohexanecarboxamide
Uniqueness
[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both oxazole and methoxyphenyl groups allows for versatile applications and interactions that are not commonly found in other compounds.
Properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-10-7-13(17-22-10)16-14(18)9-21-15(19)8-11-5-3-4-6-12(11)20-2/h3-7H,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQSMZYNJVQLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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